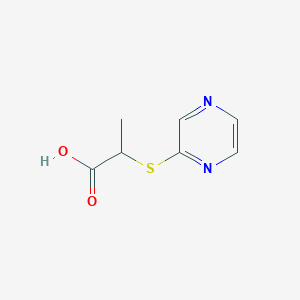![molecular formula C13H18FNO B2724631 1-[4-Fluoro-2-(1-piperidyl)phenyl]ethanol CAS No. 2097800-24-1](/img/structure/B2724631.png)
1-[4-Fluoro-2-(1-piperidyl)phenyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-Fluoro-2-(1-piperidyl)phenyl]ethanol, also known as 1-(4-fluoro-2-piperidin-1-ylphenyl)ethanol, is a research chemical with the CAS number 2097800-24-1 . It has a molecular weight of 223.29 and a molecular formula of C13H18FNO . The compound is used as a building block in various scientific research .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidinyl group attached to a phenyl ring, which is further connected to an ethanol group . The compound has a complexity of 218, and its canonical SMILES representation is CC(C1=C(C=C(C=C1)F)N2CCCCC2)O .Physical and Chemical Properties Analysis
This compound has a molecular weight of 223.29 and a molecular formula of C13H18FNO . It has a covalently-bonded unit count of 1, a heavy atom count of 16, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 . The compound has a rotatable bond count of 2 and a topological polar surface area of 23.5 .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
- The X-ray crystal structures of a compound closely related to 1-[4-Fluoro-2-(1-piperidyl)phenyl]ethanol, obtained from the Knoevenagel condensation reaction, provide insights into the compound's crystallization and molecular interactions, such as intermolecular hydrogen bonding, which are crucial for understanding its reactivity and potential as an intermediate in chemical syntheses (Percino et al., 2008).
Antimicrobial Activity
- Research on derivatives of related structures has demonstrated potent antimicrobial activity, indicating the potential for these compounds to be developed into antimicrobial agents. The presence of electron-withdrawing or electron-releasing groups significantly influences their antimicrobial efficacy (Kottapalle & Shinde, 2021).
Molecular Interactions and Recognition
- The effect of fluorine substitution on chiral recognition and intermolecular interactions, such as CH···π, OH···π, and CH···F, in gas-phase complexes, has been investigated. These studies provide a deeper understanding of the role of fluorine in modulating molecular interactions, which is valuable for designing molecules with specific recognition properties (Ciavardini et al., 2013).
Enantioselective Synthesis
- Enantioselective synthesis of (S)-(-)-1-(4-Fluorophenyl)ethanol, an intermediate relevant to this compound, demonstrates the importance of specific substituents in achieving high yields and enantiomeric excess, offering pathways for the synthesis of chiral drugs and other biologically active compounds (ChemChemTech, 2022).
Photophysical Properties
- Investigation into the photophysical properties of related compounds, specifically those involving fluorine substitution, highlights their potential applications in materials science, such as in the development of fluorescent probes or environmentally responsive materials (Niko et al., 2015).
Propriétés
IUPAC Name |
1-(4-fluoro-2-piperidin-1-ylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-10(16)12-6-5-11(14)9-13(12)15-7-3-2-4-8-15/h5-6,9-10,16H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPDWGQBTZBROG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)N2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2724549.png)
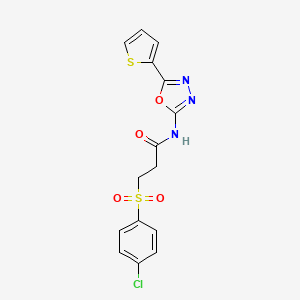
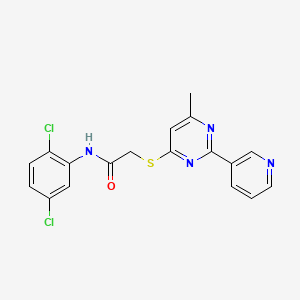
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2724554.png)
![Methyl hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B2724555.png)

![(5-(Furan-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate](/img/structure/B2724558.png)
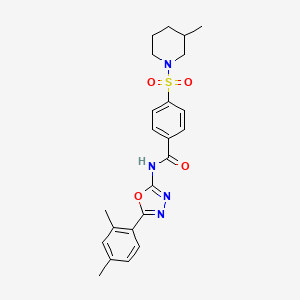
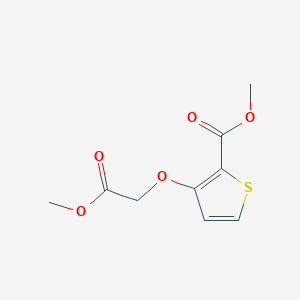
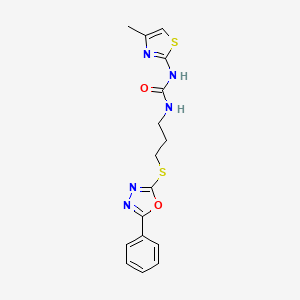
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2724565.png)
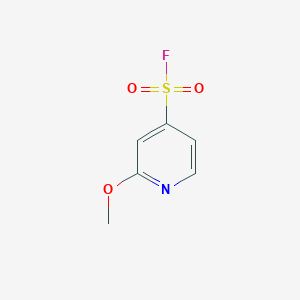
![2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole](/img/structure/B2724568.png)
